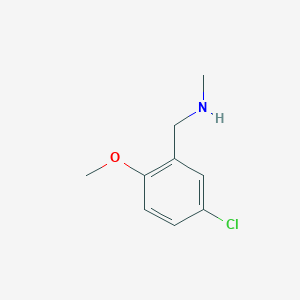

N-(3-acetylphenyl)-2-benzylsulfonylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Claisen–Smichdt-type condensation . In one study, various sulfonamide compounds were synthesized, which could provide insights into the possible synthesis pathways for N-(3-acetylphenyl)-2-benzylsulfonylacetamide .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve isocyanate functional groups . For instance, isocyanates are reactive towards a variety of nucleophiles including alcohols, amines, and even water . Another reaction pathway could involve the Paal–Knorr synthesis of pyrroles .Aplicaciones Científicas De Investigación

Acetamide Derivatives in Chemical Synthesis

Acetamide derivatives, similar to N-(3-acetylphenyl)-2-benzylsulfonylacetamide, play a crucial role in chemical synthesis. For example, Sakai et al. (2022) introduced p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) as refined versions of benzyl N-acetylcarbamate potassium salt (BENAC-K). These compounds serve as equivalents of N-acetamide nucleophiles and are used to produce substituted N-alkylacetamides and Moz/Dmoz-protected amines, showcasing the versatility of acetamide derivatives in the synthesis of natural and pharmaceutical products Sakai et al., 2022.

Sulfonyl Compounds in Medicinal Chemistry

Sulfonyl compounds, which are structurally related to N-(3-acetylphenyl)-2-benzylsulfonylacetamide, have significant applications in medicinal chemistry. Stec et al. (2011) investigated various 6,5-heterocyclic analogues as alternatives to the benzothiazole ring to reduce metabolic deacetylation in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. This study highlights the importance of sulfonyl compounds in designing potent and metabolically stable therapeutic agents Stec et al., 2011.

Applications in Corrosion Inhibition

Yıldırım and Çetin (2008) explored the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their derivatives of isoxazolidine and isoxazoline through 1,3-dipolar cycloaddition reactions. These compounds were evaluated as corrosion inhibitors in acidic and oil media, demonstrating the potential of sulfonyl acetamide derivatives in protecting materials against corrosion Yıldırım & Çetin, 2008.

Role in Supramolecular Architecture

Fernandes et al. (2011) investigated the discrete role of chlorine substitutions in the conformation and supramolecular architecture of arylsulfonamides. Though not directly related to N-(3-acetylphenyl)-2-benzylsulfonylacetamide, this study provides insights into how structural modifications in sulfonyl compounds influence molecular conformation and crystal assembly, which is crucial for understanding the properties and applications of such compounds in materials science and drug design Fernandes et al., 2011.

Direcciones Futuras

The future directions for the study of N-(3-acetylphenyl)-2-benzylsulfonylacetamide could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, a novel N- {2- [ (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative was synthesized with the aim of obtaining different derivatives belonging to the isoindolo [2,1-a]quinoline family . This suggests that similar strategies could be applied to N-(3-acetylphenyl)-2-benzylsulfonylacetamide.

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-2-benzylsulfonylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-13(19)15-8-5-9-16(10-15)18-17(20)12-23(21,22)11-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURCLFQHJJWHNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-2-(4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499865.png)

![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B499866.png)

![N-tert-butyl-2-(2-ethoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499867.png)

![2-({[5-(4-Bromophenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B499868.png)

![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B499869.png)

![[5-(4-bromophenyl)-2-furyl]-N-(2-furylmethyl)methanamine](/img/structure/B499870.png)

![3-[(2-Ethoxybenzyl)amino]-4-methoxybenzoic acid](/img/structure/B499874.png)

![3-[(2,3-Dimethoxybenzyl)amino]-4-methoxybenzoic acid](/img/structure/B499875.png)

![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B499876.png)

![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B499882.png)